1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide
CAS No.: 915932-19-3
Cat. No.: VC21517862
Molecular Formula: C14H19BrN2O4S
Molecular Weight: 391.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915932-19-3 |
|---|---|
| Molecular Formula | C14H19BrN2O4S |
| Molecular Weight | 391.28g/mol |
| IUPAC Name | 1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H19BrN2O4S/c1-9-7-12(21-2)13(8-11(9)15)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
| Standard InChI Key | DWAQSTOWBPNPJU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
| Canonical SMILES | CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Introduction
Chemical Identity and Basic Information
1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is a sulfonamide derivative characterized by its distinctive molecular structure. The compound contains a 5-bromo-2-methoxy-4-methylphenyl group connected to a piperidine ring via a sulfonyl linkage, with the piperidine bearing a carboxamide group at the 4-position. This specific arrangement of functional groups contributes to its chemical behavior and potential biological activity.
Table 1.1: Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Registry Number | 915932-19-3 |
| Molecular Formula | C₁₄H₁₉BrN₂O₄S |
| Molecular Weight | 391.28 g/mol |
| PubChem CID | 15944025 |
| Alternative Names | 1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| SMILES | CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
The compound is registered in various chemical databases with consistent identification parameters, confirming its established place in chemical research literature . Its unique structural features make it distinct from other sulfonamide derivatives, particularly due to the specific substitution pattern on the phenyl ring.
Structural Features and Chemical Properties
Structural Analysis
1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide possesses a complex structure with multiple functional groups that contribute to its chemical behavior. The compound's structure can be broken down into three main components:
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A substituted phenyl ring with bromo, methoxy, and methyl substituents
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A sulfonyl linker connecting the phenyl ring to a piperidine
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A piperidine ring with a carboxamide group at the 4-position
The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo, sulfonyl) groups on the phenyl ring creates an interesting electronic distribution that can influence reactivity patterns. The methoxy group at the ortho position relative to the sulfonyl group may also create steric constraints and affect the three-dimensional conformation of the molecule.
Physical and Chemical Properties
Table 2.1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid (presumed based on structure) |
| Molecular Weight | 391.28 g/mol |
| Standard InChI | InChI=1S/C14H19BrN2O4S/c1-9-7-12(21-2)13(8-11(9)15)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
| Standard InChIKey | DWAQSTOWBPNPJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
The compound contains several functional groups that determine its chemical properties. The sulfonamide group (SO₂-N) is typically stable under physiological conditions but can undergo hydrolysis under strongly acidic or basic conditions. The carboxamide group offers potential for hydrogen bonding, which may be significant for biological interactions. The bromine substituent provides a site for potential chemical modifications through various coupling reactions .
The presence of a methoxy group at the ortho position relative to the sulfonyl group may influence the conformation of the molecule through potential intramolecular interactions. This structural feature could affect the compound's binding properties with biological targets.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Preparation of sulfonyl chloride from 5-bromo-2-methoxy-4-methylbenzene | Chlorosulfonic acid or thionyl chloride |
| 2 | Coupling of sulfonyl chloride with piperidine-4-carboxamide | Base (e.g., triethylamine), water/dioxane, 0-25°C |
| 3 | Purification | Recrystallization or column chromatography |
This synthetic approach is consistent with established methods for preparing arylsulfonamides as seen in similar compounds . For instance, the synthesis of arylsulfonamides often involves the reaction of arylsulfonyl chlorides with amines in the presence of a base like triethylamine in a mixture of water and dioxane, as demonstrated in related compounds reported in the literature.
Alternative Synthetic Approaches
Palladium-catalyzed cross-coupling reactions could be employed to introduce the bromine substituent at a later stage in the synthesis, potentially offering better control over the substitution pattern. Such methodologies have been utilized in the synthesis of structurally related compounds with halogenated aromatic rings .
| Potential Application | Rationale |
|---|---|
| Enzyme Inhibition | Sulfonamide groups are known to interact with various enzymes, including carbonic anhydrase and matrix metalloproteinases |
| Antimicrobial Activity | Similar sulfonamide compounds exhibit activity against various pathogens |
| Anticancer Properties | Related compounds containing sulfonamide moieties have shown anticancer activity through various mechanisms |
| Anti-inflammatory Effects | Sulfonamide derivatives often possess anti-inflammatory properties |
Recent research on related compounds suggests that sulfonamide derivatives can interact with various biological targets. For example, some arylsulfonamides have been investigated as ADAMTS7 inhibitors, indicating potential applications in cardiovascular disease management . Other structurally similar compounds have been studied for their effects on kinases and other enzymes involved in cell signaling pathways .
Structure-Activity Relationships
Comparison with Related Compounds
Understanding structure-activity relationships requires comparison with structurally related compounds. Several compounds sharing structural similarities with 1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide have been reported in the literature, providing insights into how specific structural features might influence biological activity.
Table 5.1: Comparison of 1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide with Related Compounds
| Compound | Structural Differences | Potential Impact on Activity |
|---|---|---|
| 5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide | Different core structure with pyridine ring | Altered electronic distribution and binding properties |
| N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide | Different substitution pattern on phenyl rings | Different lipophilicity and binding affinity |
| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one | Lacks methyl group and has ketone instead of carboxamide | Different hydrogen bonding capabilities |
The presence of specific functional groups can significantly impact the biological activity of these compounds. For instance, the carboxamide group in 1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide offers hydrogen bonding potential that is absent in ketone-containing analogs, potentially affecting interactions with biological targets .
Effect of Structural Modifications
Based on studies of related compounds, several structural features of 1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide may be critical for its potential biological activities:
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The sulfonamide linkage (SO₂-N) is often essential for interactions with enzyme active sites
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The bromine substituent may enhance binding affinity through halogen bonding
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The methoxy group may participate in hydrogen bonding with target proteins
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The carboxamide group can form multiple hydrogen bonds, potentially enhancing target selectivity
Understanding these structure-activity relationships can guide future modifications to optimize desired biological activities. For example, replacing the bromine with other halogens or introducing additional substituents could fine-tune interactions with specific biological targets .
Analytical Methods and Characterization
Chromatographic Analysis
Liquid chromatography methods, particularly high-performance liquid chromatography (HPLC), would be suitable for the analysis and purification of 1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide. Reversed-phase HPLC using C18 columns with appropriate mobile phase compositions (typically mixtures of acetonitrile or methanol with water) would be expected to provide good separation.
Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) would offer enhanced sensitivity and specificity for both qualitative and quantitative analysis of this compound, particularly in complex matrices or biological samples.
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